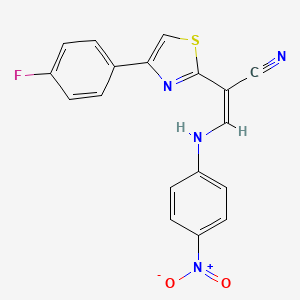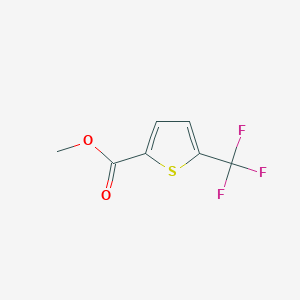
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile, also known as FN3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and electronics. FN3 is a member of the acrylonitrile family and is a derivative of thiazole and nitrophenylamino. The compound is synthesized using various methods, including the Knoevenagel condensation method, and has been shown to have promising results in scientific research.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and In Vitro Cytotoxic Activities
The synthesis of acrylonitriles, substituted with various heterocycles such as triazoles, benzimidazoles, and phenyl rings, has been extensively studied for their potential in vitro cytotoxic activities against human cancer cell lines. A study by Sa̧czewski et al. (2004) revealed that these compounds demonstrate significant cytotoxic potency, with some analogs showing enhanced activity against cancer cells compared to noncancerous cells. The structure-activity relationships (SAR) indicated the flexibility of substituents at certain positions, influencing their cytotoxic potential (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Crystal Structure and Spectroscopic Study
The crystal structure and spectroscopic characteristics of novel benzimidazoles and benzimidazoquinolines, potentially used as chemosensors for detecting various cations, were explored by Hranjec et al. (2012). These compounds, characterized by 1H, 13C NMR, MS, UV/Vis, and fluorescence spectroscopy, exhibit selective interactions with specific cations, highlighting their applicability in sensor technology (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Material Science Applications
Photoinduced Birefringence in Polymers
The ability of certain acrylonitrile derivatives to exhibit photoinduced birefringence when doped into polymers such as PMMA has been demonstrated by Szukalski et al. (2015). This property is crucial for developing optical switchers and photonic applications, showcasing the material's potential in the field of optoelectronics (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).
Biology and Chemistry Applications
Antioxidant Activity of Thiazolidin-4-one Derivatives
The synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives has revealed promising antioxidant activities. These compounds, derived from 4-fluorobenzaldehyde, have shown significant potential in biological applications, emphasizing the diversity of research applications for such chemical structures (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Piezochromic Behaviors of Organic Powders
The study of piezochromic behaviors in organic powders under hydrostatic pressure by Ouyang et al. (2016) highlights the potential of acrylonitrile derivatives in developing materials with pressure-sensitive color-changing properties. Such materials could have significant applications in sensing and security technologies (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).
特性
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHLTYJDUDFNP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate](/img/structure/B2673126.png)
![Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2673128.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2673130.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2673131.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2673132.png)
![5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B2673133.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673134.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)
![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2673142.png)

